![molecular formula C22H28N2O4S B3015140 4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922040-80-0](/img/structure/B3015140.png)

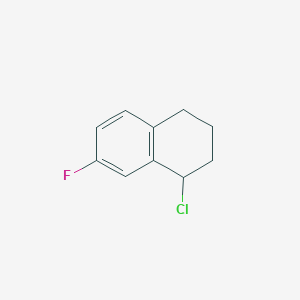

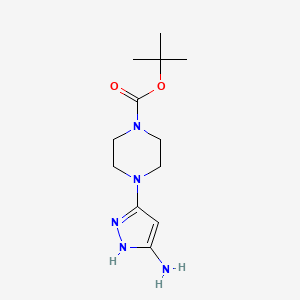

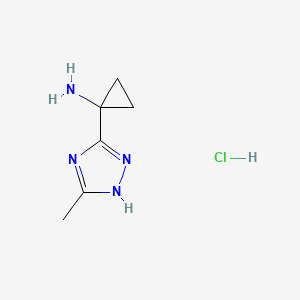

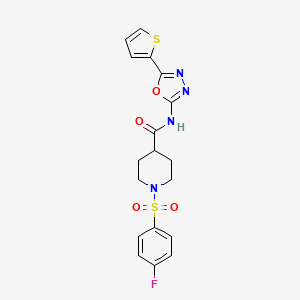

4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

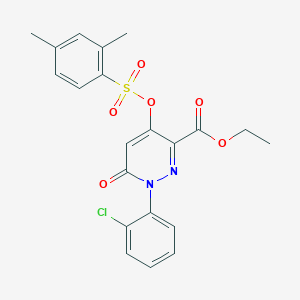

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics .

Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. Sulfonamides in general can participate in a variety of reactions, particularly those involving the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are typically solid at room temperature and are often soluble in water .Scientific Research Applications

Process Development in Kinase Inhibitors

The synthesis of kinase inhibitors, which incorporate the benzoxazepine core similar to 4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, has been detailed. These inhibitors, including the mTOR inhibitor, undergo process development for scalable synthesis, emphasizing the importance of each chemically distinct fragment in the compound (Naganathan et al., 2015).

Spectroscopic and Structural Studies

Research on benzimidazole-tethered oxazepine hybrids showcases the synthesis of these compounds and their detailed molecular structure analysis. This research underscores the significance of the oxazepine component in determining the compound's electrostatic and nucleophilic properties, which are relevant for applications like nonlinear optical (NLO) properties (Almansour et al., 2016).

Development of Coordination Compounds

A study focused on developing coordination compounds with benzenesulfonamide derivatives, including 4-tert-butylbenzenesulfonamide. These compounds have applications in generating reactive oxygen species and exhibit potential as chemical nucleases, indicating their significance in biochemical reactions and possible therapeutic applications (Macías et al., 2006).

Synthesis and Antitumor Activity

Research into the synthesis of compounds containing elements of 4-(tert-butyl)benzenesulfonamide and their crystal structures has demonstrated potential antitumor activity. These studies highlight the pharmaceutical applications of such compounds, particularly in targeting specific cancer cell lines (叶姣 et al., 2015).

Pharmaceutical Research

The synthesis of benzenesulfonamides and their derivatives, including the testing of their cytotoxicity and tumor-specificity, has been an area of significant research. This emphasizes the potential pharmaceutical applications of these compounds in targeting specific cellular functions and enzymes (Gul et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-tert-butyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-21(2,3)15-7-10-17(11-8-15)29(26,27)23-16-9-12-18-19(13-16)28-14-22(4,5)20(25)24(18)6/h7-13,23H,14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBWXFRFXNYVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate](/img/structure/B3015057.png)

![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)

![N-(2,5-dichlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3015061.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)